molecular formula C11H9BrF6O B1279192 Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)- CAS No. 530441-95-3

Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-

Cat. No. B1279192
M. Wt: 351.08 g/mol
InChI Key: NUIVKNWZGLUSHN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition, which could be a relevant method for introducing bromine into the benzene ring. Additionally, paper discusses the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, which shares some structural similarities with the compound of interest, suggesting that a similar approach could be used for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite complex due to the presence of substituents that can influence the overall conformation of the molecule. Paper provides a conformational study on a highly crowded brominated benzene derivative, which could be relevant in understanding the steric effects in the compound of interest. The conformational preferences of such molecules are important for their reactivity and physical properties.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile intermediates in organic synthesis. Paper shows that the bromo derivative can undergo Suzuki reactions, which are cross-coupling reactions that form carbon-carbon bonds. This suggests that the compound of interest may also participate in similar reactions, expanding its utility in synthetic chemistry. Paper also discusses the regioselective demethylation of aryl methyl ethers, which could be a relevant reaction for modifying the methoxy group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. Paper explores the solid-state interactions of dibromo-bis(phenylalkoxy)benzene derivatives, which could provide insights into the packing and intermolecular interactions of similar compounds. Paper examines the crystal structures of bromomethyl-substituted benzenes, highlighting the importance of secondary interactions such as hydrogen bonding and halogen bonding in determining the properties of these compounds.

Scientific Research Applications

Organometallic Synthesis

  • Versatile Starting Material in Organometallic Synthesis : Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-, is used as a starting material for organometallic synthesis. It's prepared from 1,3-bis(fluoromethyl)benzene and N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This compound is key for creating 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

Chemical Synthesis and Characterization

  • Use in Synthetic Ionophores : It's involved in the synthesis of macrocycles with amide-ether-amine structures, which are significant in metal cation transport and binding (Kumar, Singh, & Singh, 1992).
  • Creation of Fluorine-Containing Polyethers : It's crucial in synthesizing highly fluorinated monomers for soluble, hydrophobic, low dielectric polyethers with good thermal stability (Fitch et al., 2003).
  • Polyether Synthesis with Pendant Hydroxyl Groups : This compound is used in polyether synthesis, especially in reactions involving 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene and various bis(phenol)s, producing polymers with important industrial applications (Nishikubo et al., 1999).

Material Science and Engineering

  • Development of Supramolecular Liquid-Crystalline Networks : It's instrumental in building supramolecular liquid-crystalline networks through self-assembly, crucial for creating advanced materials with unique properties (Kihara et al., 1996).
  • Synthesis of Novel Fluorine-containing Polyetherimide : This compound facilitates the synthesis of fluorine-containing polyetherimide, a material with potential in various high-performance applications due to its unique properties (Yu Xin-hai, 2010).

Safety And Hazards

The safety data sheet for this compound indicates that it is intended for research and development use only, under the supervision of a technically qualified individual3. However, the specific hazards or safety precautions associated with this compound are not provided in the search results.


Future Directions

The future directions or potential applications of this compound are not provided in the search results. Given its complex structure, it’s possible that it could be used in the development of new materials or pharmaceuticals, but this is purely speculative without additional information.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or contact a chemical supplier or expert in the field.


properties

IUPAC Name

1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIVKNWZGLUSHN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457098
Record name Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-

CAS RN

530441-95-3
Record name 1-[(1R)-1-(Bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530441-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.